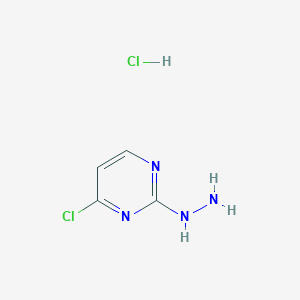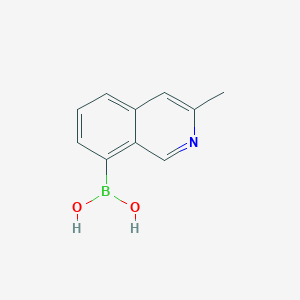
1-Boc-3-(2-ethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2-ethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains an ethoxyphenyl group at the 3-position of the pyrrolidine ring.
Métodos De Preparación
Análisis De Reacciones Químicas
1-Boc-3-(2-ethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the ethoxyphenyl group or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-(2-ethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is utilized in the study of biological pathways and as a tool for investigating the interactions of pyrrolidine derivatives with biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets .
Comparación Con Compuestos Similares
1-Boc-3-(2-ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-pyrrolidinone: This compound features a carbonyl group at the 3-position instead of an ethoxyphenyl group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: This derivative contains two carbonyl groups, making it more reactive and suitable for different types of chemical transformations.
1-Boc-3-(2-methoxyphenyl)pyrrolidine: Similar to this compound, but with a methoxy group instead of an ethoxy group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the ethoxyphenyl substituent, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-ethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-9-7-6-8-14(15)13-10-11-18(12-13)16(19)21-17(2,3)4/h6-9,13H,5,10-12H2,1-4H3 |
Clave InChI |
QXABCQLVCLYHAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
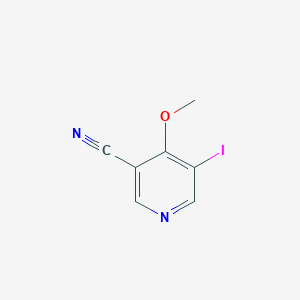
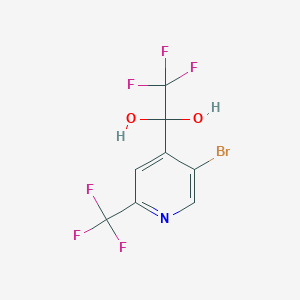
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
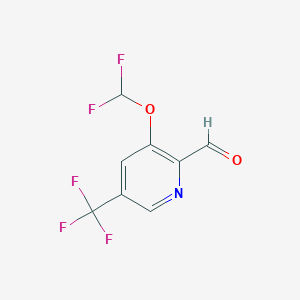
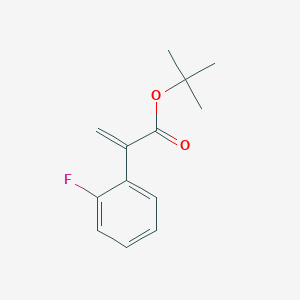
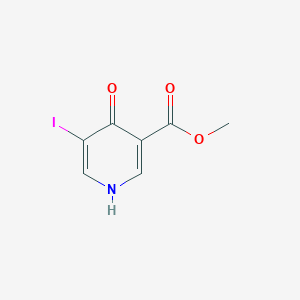
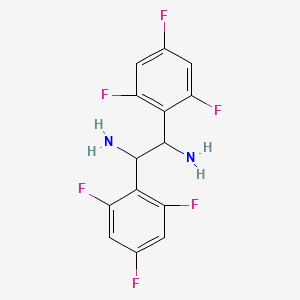
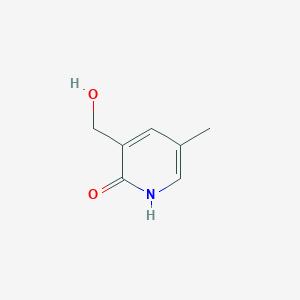
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)

